N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
Description
N-(Pyridin-2-ylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a cyclopenta[d]pyrimidine derivative featuring a pyridin-2-ylmethyl substituent at the 4-amine position. Cyclopenta[d]pyrimidines are bicyclic heterocycles with a fused cyclopentane and pyrimidine ring system. These compounds are of significant interest due to their structural similarity to bioactive purines and pyrimidines, enabling diverse pharmacological applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-7-14-10(4-1)8-15-13-11-5-3-6-12(11)16-9-17-13/h1-2,4,7,9H,3,5-6,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQWVKYOGDMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the cell cycle and the induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of cyclopenta[d]pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The pyridinylmethyl group may enhance aqueous solubility relative to cyclohexyl or purely alkyl substituents due to its polarizable nitrogen atom .
Biological Activity
N-(Pyridin-2-ylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Cyclopentane Ring : Utilizing cyclization reactions involving suitable precursors.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution on a suitable electrophile.
Biological Activity
The biological activity of this compound has been evaluated through various assays, with promising results indicating its potential as a therapeutic agent.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticonvulsant properties. For instance, compounds similar to this compound showed effectiveness in models of seizure induced by pentylenetetrazole, suggesting a mechanism involving GABAergic modulation or sodium channel inhibition .
Antidepressant and Anxiolytic Effects
Research indicates that related thioalkyl derivatives exhibit antidepressant and anxiolytic effects. For example, compounds structurally similar to this compound demonstrated significant anxiolytic activity in behavioral tests, outperforming traditional anxiolytics like diazepam .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridine ring and the cyclopentane moiety significantly influence the biological activity of these compounds. Key findings include:
- Substituents on Pyridine : Electron-donating groups enhance activity against central nervous system disorders.
- Cyclopentane Modifications : Alterations in the cyclopentane structure can either increase or decrease binding affinity to target receptors.
Case Studies
- Case Study 1 : A study evaluated the anticonvulsant properties of several pyridine derivatives where this compound was included. Results indicated a significant reduction in seizure frequency in animal models .
- Case Study 2 : Another research focused on the anxiolytic effects of this compound compared to standard treatments. The findings suggested a comparable efficacy to diazepam but with a better side effect profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyridine and cyclopentane fusion | Anticonvulsant, anxiolytic |
| 6-amino-4-phenylnicotinic acid derivatives | Pyridine core with phenyl substituent | Strong anxiolytic effects |
| 1-cyclopentyl derivatives | Cyclopentane with sulfur | Moderate anticonvulsant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
